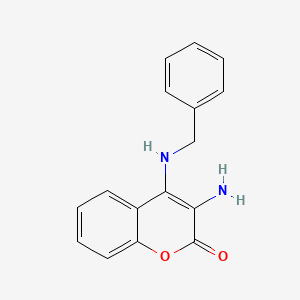

3-Amino-4-benzylaminocoumarin

Vue d'ensemble

Description

3-Amino-4-benzylaminocoumarin is a derivative of coumarin, a naturally occurring compound found in many plantsThe addition of amino and benzylamino groups to the coumarin structure enhances its chemical reactivity and biological activity, making this compound a compound of significant interest in scientific research .

Mécanisme D'action

Target of Action

3-Amino-4-benzylaminocoumarin is a derivative of 3-aminocoumarins . The primary targets of this compound are Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, while MAO is an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine and serotonin .

Mode of Action

This compound interacts with its targets by inhibiting their activities . It shows good AChE inhibitory activity, with some derivatives showing even better AChE inhibitory activity than the positive drug donepezil . It also shows good MAO inhibitory activity against certain compounds .

Biochemical Pathways

The inhibition of AChE and MAO by this compound affects the cholinergic and monoaminergic pathways respectively . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . On the other hand, inhibition of MAO prevents the breakdown of monoamine neurotransmitters, leading to an increase in their concentrations .

Result of Action

The inhibition of AChE and MAO by this compound leads to an increase in the concentrations of acetylcholine and monoamine neurotransmitters . This can have various effects at the molecular and cellular levels, depending on the specific context. For example, it has been found to show anti-Alzheimer’s activity, likely due to its effects on neurotransmitter concentrations .

Analyse Biochimique

Biochemical Properties

The chemical reactivity of 3-Amino-4-benzylaminocoumarin is profound due to the presence of an amino group as well as enamine carbon in the described scaffold . The aminocoumarin derivatives, especially 3-aminocoumarins, are the core structure of novobiocin, clorobiocin, and coumermycin isolated from several Streptomyces strains . These compounds interact with the B subunit of bacterial gyrase and inhibit ATP-dependent supercoiling of DNA .

Cellular Effects

It has been found that some benzylaminocoumarins show good AChE inhibitory activity by in vitro activity experiments . For instance, compound M11, a benzylaminocoumarin, shows dual AChE and MAO inhibitory activity and can be used as a potential therapeutic agent for the treatment of Alzheimer’s disease .

Molecular Mechanism

They interact with the B subunit of bacterial gyrase and inhibit ATP-dependent supercoiling of DNA .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-benzylaminocoumarin typically involves multi-step reactions starting from readily available coumarin derivatives. One common method involves the nucleophilic substitution of 3-bromo-4-tosyloxycoumarin with benzylamine under palladium-catalyzed Buchwald-Hartwig amination conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst, typically at elevated temperatures.

Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-4-benzylaminocoumarin undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzylamino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.

Major Products: The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and chemical properties .

Applications De Recherche Scientifique

3-Amino-4-benzylaminocoumarin has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

3-Aminocoumarin: Lacks the benzylamino group but shares similar chemical reactivity and biological activity.

4-Aminocoumarin: Similar structure but with the amino group at a different position, leading to different reactivity and applications.

Uniqueness: 3-Amino-4-benzylaminocoumarin is unique due to the presence of both amino and benzylamino groups, which enhance its chemical versatility and biological activity. This makes it a valuable compound for a wide range of applications in scientific research and industry .

Activité Biologique

3-Amino-4-benzylaminocoumarin is a compound belonging to the coumarin family, known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its role as an inhibitor of acetylcholinesterase (AChE) and its anticancer properties.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of benzylamine with a suitable coumarin derivative. Various synthetic pathways have been explored to optimize yield and purity. The compound's structure is crucial for its biological activity, with modifications at the amino and benzyl positions significantly influencing its efficacy.

Anticholinesterase Activity

One of the primary areas of investigation for this compound is its potential as an AChE inhibitor, which is significant in treating Alzheimer's disease. Studies have shown that derivatives of coumarins exhibit varying degrees of AChE inhibition. For instance:

- IC50 Values : Compounds similar to this compound have demonstrated IC50 values in the micromolar range, indicating effective inhibition of AChE. For example, certain derivatives achieved IC50 values as low as 0.091 µM for AChE inhibition .

The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine, which is critical for neurotransmission.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound and its derivatives:

- Cytotoxicity : Various studies have reported that coumarin derivatives possess cytotoxic effects against cancer cell lines such as PC-3 (prostate cancer) and MDA-MB-231 (breast cancer). For instance, some derivatives showed IC50 values ranging from 3.56 to 10.22 µM against these cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in cancer cell proliferation, such as the EGFR/PI3K/Akt/m-TOR pathway .

Case Studies

Several case studies have illustrated the biological effects of this compound:

- Study on Alzheimer's Disease Models : In a zebrafish model induced with aluminum chloride, this compound derivatives were evaluated for their behavioral effects, showing promising results in reversing cognitive deficits associated with AChE inhibition .

- In Vitro Cancer Studies : Compounds derived from this compound were tested against various cancer cell lines, revealing significant cytotoxicity and highlighting structure-activity relationships that inform future drug design .

Data Summary

| Activity | IC50 Value | Cell Line/Target |

|---|---|---|

| AChE Inhibition | 0.091 µM | Acetylcholinesterase |

| Cytotoxicity (PC-3 Cells) | 3.56 - 10.22 µM | Prostate Cancer |

| Cytotoxicity (MDA-MB-231 Cells) | 8.5 µM | Breast Cancer |

Propriétés

IUPAC Name |

3-amino-4-(benzylamino)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-14-15(18-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)20-16(14)19/h1-9,18H,10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFFYWMEJGBBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208008 | |

| Record name | Coumarin, 3-amino-4-benzylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59288-12-9 | |

| Record name | Coumarin, 3-amino-4-benzylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059288129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 3-amino-4-benzylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.